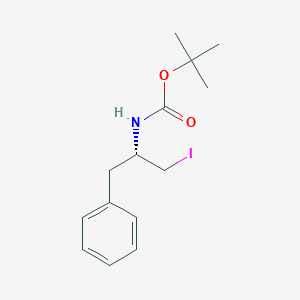

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine

Description

Significance of Chiral Amines as Synthetic Intermediates and Chiral Building Blocks

Chiral amines are indispensable tools in stereoselective organic synthesis. sigmaaldrich.com They serve a dual purpose, acting as both valuable intermediates in the synthesis of natural products and pharmaceuticals, and as chiral auxiliaries or resolving agents. sigmaaldrich.com The importance of chirality in drug development cannot be overstated, as the biological activity of a molecule is often dictated by its three-dimensional structure. enamine.net In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance, and chiral amines are frequently employed to achieve this goal. openaccessgovernment.orgnih.gov They are integral to about 40% of the chiral drugs on the market. openaccessgovernment.org The synthesis of chiral amines can be achieved through various methods, including chemical synthesis and enzymatic resolution. nottingham.ac.uk

Role of the 1-Phenylethylamine (B125046) Skeleton in Asymmetric Synthesis and Medicinal Chemistry

The 1-phenylethylamine skeleton is a privileged structural motif in both asymmetric synthesis and medicinal chemistry. nih.gov It is a readily available and inexpensive chiral primary amine that exists in both enantiomeric forms, making it a versatile building block for divergent asymmetric synthesis. nih.gov In asymmetric synthesis, it is frequently used as a chiral auxiliary to control the stereochemical outcome of reactions, leading to the formation of medicinally important substances and natural products. nih.govresearchgate.net Chiral ligands and organocatalysts incorporating the 1-phenylethylamine moiety have also been successfully employed in a variety of asymmetric transformations. nih.govresearchgate.net

From a medicinal chemistry perspective, the 2-phenethylamine framework, a core component of the 1-phenylethylamine skeleton, is present in a wide array of naturally occurring and synthetic bioactive molecules. mdpi.comresearchgate.net This includes endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which play crucial roles in neurotransmission. mdpi.comwikipedia.org The versatility of the phenethylamine (B48288) scaffold has led to its incorporation into a diverse range of therapeutic agents targeting various receptors and enzymes. mdpi.comnih.gov

Strategic Importance of the N-Boc Protecting Group in Amine Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comnih.gov Its popularity stems from its ability to render the amine nitrogen less reactive (non-nucleophilic) under a wide range of reaction conditions, particularly those involving bases and nucleophiles. total-synthesis.comnih.govmasterorganicchemistry.com This stability allows for selective transformations at other functional groups within a molecule without affecting the protected amine. masterorganicchemistry.com

The N-Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comsigmaaldrich.com A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comacs.org This orthogonality to other common protecting groups, which are often removed under basic or hydrogenolytic conditions, makes it an invaluable tool in complex multi-step syntheses, including solid-phase peptide synthesis. total-synthesis.commasterorganicchemistry.com The deprotection mechanism involves the formation of a stable tertiary carbocation, which readily fragments to release isobutene and carbon dioxide. total-synthesis.comchemistrysteps.com

Contextualizing the α-Iodomethyl Functionality in Chiral Amine Derivatives

The introduction of a halogen, such as iodine, at the α-position of a chiral amine provides a reactive handle for further synthetic transformations. Stereoselective haloamination has become a key method for introducing halogen functional groups into chiral amines, with significant applications in medicinal chemistry and organic synthesis. mdpi.com The resulting α-halomethyl group can be readily displaced by a variety of nucleophiles, allowing for the construction of more complex chiral molecules. For instance, chiral 2-bromomethyl compounds have been shown to be valuable intermediates in the synthesis of bioactive compounds. mdpi.com

Specifically, an α-iodomethyl group is a particularly good leaving group, making it highly susceptible to nucleophilic substitution reactions. This enhanced reactivity allows for the facile introduction of a wide range of functional groups at the α-position, further expanding the synthetic utility of the chiral amine scaffold. The stereoselective synthesis of α-(chloromethyl)amines and α-(dichloromethyl)amines has also been reported, highlighting the general importance of α-halomethylated amines as versatile synthetic intermediates. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWACWHUQANTFH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565797 | |

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154669-56-4 | |

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Enantioselective Preparation of S N Boc α Iodomethyl Benzeneethanamine and Analogous Chiral α Haloalkyl Amines

Strategies for Stereoselective Formation of the α-Chiral Center

The critical challenge in synthesizing (S)-N-Boc-α-(iodomethyl)benzeneethanamine lies in the precise installation of the stereogenic center at the α-position to the amino group. Various methodologies have been developed to achieve this, broadly categorized into the asymmetric construction of the core phenethylamine (B48288) structure, the use of chiral auxiliaries, and the application of asymmetric catalysis.

Asymmetric Construction of the Phenethylamine Core

The 2-phenethylamine motif is a prevalent structure in many natural products and synthetic compounds. capes.gov.br One of the most direct approaches to chiral phenethylamines is the reductive amination of corresponding ketones. mdpi.com For instance, the synthesis of α-phenylethylamine can be achieved through the reductive amination of acetophenone. mdpi.com The stereoselectivity in these reactions can be induced by employing chiral reagents or catalysts.

While direct asymmetric synthesis is often preferred, classical resolution of racemic mixtures remains a viable, albeit less atom-economical, method for obtaining enantiopure amines. nih.gov This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired amine enantiomer.

A notable chemoenzymatic approach involves the Wacker oxidation of styrene (B11656) to acetophenone, followed by an enzymatic reductive amination to yield 1-phenylethylamine (B125046) with high enantioselectivity. nih.gov This two-step, one-pot process highlights the synergy between chemical and biological catalysis. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered. This strategy offers a robust and predictable way to control stereochemistry.

Oxazolidinones , popularized by Evans, are widely used chiral auxiliaries. They can be acylated and then subjected to diastereoselective alkylation reactions. For the synthesis of a compound like (S)-N-Boc-α-(iodomethyl)benzeneethanamine, an N-acylated oxazolidinone could be enolized and subsequently reacted with an iodomethylating agent. The stereochemical outcome is directed by the chiral auxiliary, and subsequent hydrolysis would yield the desired α-substituted carboxylic acid, which can then be converted to the target amine.

Pseudoephedrine and Pseudoephenamine serve as practical chiral auxiliaries for asymmetric alkylation reactions. nih.gov Amides derived from these auxiliaries can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. nih.gov Hydrolysis of the resulting amide furnishes the enantiomerically enriched carboxylic acid, a precursor to the target amine. nih.gov Pseudoephenamine has been shown to be particularly effective for the synthesis of products with α-quaternary carbon centers. nih.gov

tert-Butanesulfinamide , developed by Ellman, is another versatile chiral auxiliary for the asymmetric synthesis of amines. rsc.org Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a chiral N-sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group provides the chiral primary amine.

| Chiral Auxiliary | General Application | Key Features |

| Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. | High diastereoselectivity, predictable stereochemical outcome. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides. nih.gov | High yields, excellent diastereoselectivity, auxiliary is recoverable. nih.gov |

| tert-Butanesulfinamide | Asymmetric synthesis of primary amines. rsc.org | Broad substrate scope, high enantioselectivity. rsc.org |

Asymmetric Catalysis in α-Amine Synthesis

Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. researchgate.net This field is broadly divided into organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net This approach avoids the use of potentially toxic and expensive metals.

Proline and its derivatives are effective organocatalysts for various asymmetric reactions, including aldol and Mannich reactions. youtube.comnih.gov For instance, a proline-catalyzed cross-aldol reaction between a ketone and an α-keto phosphonate (B1237965) can produce tertiary α-hydroxy phosphonates with high enantiomeric excess. nih.gov A similar strategy could potentially be adapted for the synthesis of α-functionalized amines.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective reactions. nih.gov They can activate imines towards nucleophilic attack, enabling the synthesis of chiral amines. For example, CPAs have been used in the cooperative catalysis of N-H insertion reactions of vinyldiazoacetates with tert-butyl carbamate (B1207046) to produce α-alkenyl α-amino acids with excellent enantioselectivity. nih.gov

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another effective organocatalytic method. This has been successfully applied to the enantioselective α-alkylation of α-halomalonates, demonstrating a potential route to α-halo-α-alkylated structures. nih.gov

| Organocatalyst Type | Representative Reaction | Key Advantages |

| Proline Derivatives | Aldol and Mannich reactions. youtube.comnih.gov | Readily available, low toxicity, bifunctional activation. youtube.com |

| Chiral Phosphoric Acids | Asymmetric amination, N-H insertion. nih.gov | High enantioselectivity, broad substrate scope. nih.gov |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation. nih.gov | Mild reaction conditions, high efficiency. nih.gov |

Transition metal complexes with chiral ligands are highly effective catalysts for the synthesis of chiral amines. numberanalytics.com

Asymmetric Hydrogenation of enamines or imines is one of the most powerful methods for preparing chiral amines. numberanalytics.comacs.org Chiral rhodium and iridium complexes with phosphine (B1218219) ligands are commonly used for this purpose. acs.org While direct hydrogenation of a precursor to (S)-N-Boc-α-(iodomethyl)benzeneethanamine might be challenging due to potential catalyst poisoning by the iodo group, this method is highly effective for the synthesis of the phenethylamine core, which could then be further functionalized.

Palladium-catalyzed reactions are versatile for C-H functionalization. A palladium-catalyzed isodesmic C(sp2)-H iodination of 2-phenethylamines using aryl iodides as the iodine source has been reported, although this modifies the aromatic ring rather than the alkyl chain. nih.gov Palladium catalysis is also used in decarboxylative allylic alkylation to synthesize chiral N-Boc protected piperazin-2-ones. doi.orgmdpi.com

Copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines using chiral phosphoramidite (B1245037) ligands has been shown to be an efficient method for synthesizing chiral secondary amines. mdpi.com

| Metal Catalyst | Reaction Type | Typical Substrates |

| Rhodium/Iridium | Asymmetric Hydrogenation. acs.org | Imines, Enamines. acs.org |

| Palladium | C-H Functionalization, Allylic Alkylation. nih.govdoi.orgmdpi.com | Phenethylamines, Allylic carbonates. nih.govdoi.orgmdpi.com |

| Copper | Enantioselective Arylation. mdpi.com | Aldimines, Arylboroxines. mdpi.com |

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive catalysts for the synthesis of chiral amines. nih.govnih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of a chiral amine. This method has been applied on an industrial scale for the production of pharmaceutical intermediates. nih.gov

Dehydrogenases , such as alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), are also employed in the synthesis of chiral amines. nih.govnih.gov For example, a dual-enzyme cascade using a D-mandelate dehydrogenase and an L-leucine dehydrogenase has been developed for the synthesis of various unusual α-amino acids from α-hydroxy acids. nih.gov Similarly, enantiopure propargylic amines can be synthesized from racemic propargylic alcohols using a cascade involving a peroxygenase and a transaminase. nih.gov

Other enzymes , such as halohydrin dehalogenases, have been used in the synthesis of enantiopure vic-halohydrins, which are valuable chiral building blocks. researchgate.netnih.gov While not directly producing amines, the resulting chiral halohydrins can be converted to the corresponding amines through subsequent reactions.

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Asymmetric amination of ketones. nih.gov | High enantioselectivity, broad substrate scope, green credentials. nih.gov |

| Dehydrogenases (ADHs, AmDHs) | Reductive amination. nih.gov | Can be used in cascade reactions, redox self-sufficient systems. nih.gov |

| Halohydrin Dehalogenases | Kinetic resolution of halohydrins. researchgate.netnih.gov | Produces enantiopure halohydrins as precursors to amines. researchgate.netnih.gov |

Resolution Techniques for Enantiopure Precursors

The foundation for synthesizing enantiopure α-haloalkyl amines often lies in the resolution of racemic amine precursors. This separation of a 50:50 mixture of enantiomers into its individual components is a critical step. wikipedia.org

Enzymatic kinetic resolution offers a powerful and highly selective alternative. rsc.org This method utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CAL-B), to selectively acylate one enantiomer of the racemic amine. csic.esrsc.orgresearchgate.netscribd.com The resulting acylated product (an amide) can then be readily separated from the unreacted amine enantiomer. scribd.comgoogle.com The choice of acyl donor and solvent is crucial for optimizing both the reaction rate and the enantioselectivity. scribd.comresearchgate.net For instance, studies on the resolution of phenylethylamines have shown that ethyl methoxyacetate (B1198184) can be an effective acyl donor in the presence of CAL-B. csic.esrsc.orgresearchgate.netscribd.com The key advantage of enzymatic resolution is the high enantiomeric excess (ee) that can often be achieved under mild reaction conditions. researchgate.netresearchgate.net

Table 1: Comparison of Resolution Techniques for Chiral Amines

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different solubilities. wikipedia.orglibretexts.org | Well-established, applicable to a wide range of amines. libretexts.org | Often requires trial-and-error to find a suitable resolving agent and crystallization conditions, theoretical max yield of 50% for one enantiomer without recycling. wikipedia.orglibretexts.orgrsc.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. rsc.org | High enantioselectivity, mild reaction conditions, can produce both enantiomers with high purity. csic.esrsc.orgresearchgate.netscribd.comresearchgate.net | Enzyme cost and stability can be a factor, optimization of reaction parameters is often necessary. researchgate.net |

Installation of the Iodomethyl Moiety: Stereoselective Halogenation Strategies

Once an enantiopure amine precursor is obtained, the next critical step is the stereoselective introduction of the iodomethyl group. This transformation must proceed with high fidelity to maintain the hard-won enantiomeric purity of the starting material. Several strategies have been developed for the stereocontrolled installation of halogens in organic molecules. nih.gov

Iodocyclization and Haloamination Approaches

Intramolecular iodocyclization and haloamination reactions represent powerful methods for the synthesis of chiral nitrogen-containing heterocycles, which can serve as precursors to α-iodomethyl amines. mdpi.comnih.gov These reactions involve the cyclization of an unsaturated amine onto an electrophilically activated double or triple bond, with concomitant incorporation of an iodine atom.

Iodocyclization of unsaturated carbamates, for example, can proceed via an iodonium (B1229267) ion intermediate, leading to the formation of a cyclic product with the iodine and nitrogen functionalities incorporated in a stereodefined manner. The stereochemical outcome is often dictated by the geometry of the starting alkene and the reaction conditions. Recent advancements have demonstrated that the stereoselectivity of iodocyclization can be controlled by additives. nih.gov For instance, the use of sodium iodide (NaI) or triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) in conjunction with a chiral catalyst can direct the reaction to favor the formation of either the α- or β-nucleoside analog in asymmetric iodocyclization. nih.gov

Haloamination , the addition of a halogen and an amine across a double bond, is another key strategy. mdpi.comlookchem.com Enantioselective intramolecular haloamination of alkenes can be achieved using chiral catalysts. mdpi.comacs.org For example, a (Salen)Mn(III) complex has been successfully employed to catalyze the intramolecular haloamination of alkenes, affording 2-brominated or chlorinated pyrrolidine (B122466) and indoline (B122111) derivatives with excellent yield and enantioselectivity. acs.org The mechanism is proposed to proceed through a chiral aziridinium (B1262131) ion intermediate, with the subsequent ring-opening by the halide anion occurring in a stereospecific manner. mdpi.comlookchem.comacs.org These cyclic haloamines can then be further manipulated to yield the desired acyclic α-haloalkyl amines.

Electrophilic Iodination Reactions

Direct electrophilic iodination of a suitable precursor is another viable route for installing the iodomethyl group. This approach often involves the reaction of an enolate or enamine derivative of the chiral substrate with an electrophilic iodine source. mdpi.com

The development of chiral electrophilic halogenating reagents is an active area of research aimed at achieving asymmetric halogenation. anr.frresearchgate.net While the direct asymmetric iodination of a simple alkyl group adjacent to a chiral center remains challenging, indirect methods have proven successful. For instance, the iodination of a chiral enamine or a related enolate equivalent can proceed with high diastereoselectivity, guided by the existing stereocenter.

Furthermore, the use of iodine in combination with an oxidizing agent can generate a more potent electrophilic iodine species, facilitating the iodination of less reactive substrates. mdpi.com The choice of solvent and reaction conditions is critical to control the regioselectivity and stereoselectivity of the iodination process. mdpi.comorganic-chemistry.org

N-Boc Protection Strategies for Chiral Amine Substrates

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.orgchemistrysteps.comtotal-synthesis.com The protection of the chiral amine nitrogen as a Boc-carbamate is a crucial step in the synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine, preventing unwanted side reactions of the amine functionality during subsequent transformations. masterorganicchemistry.com

Selective N-Boc Protection Protocols

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comfishersci.co.ukwikipedia.orgsigmaaldrich.com The reaction conditions can be tailored to achieve chemoselective N-Boc protection, even in the presence of other nucleophilic functional groups.

Several catalyst-free and mild protocols have been developed for N-Boc protection. For instance, carrying out the reaction in water or a mixture of water and acetone (B3395972) has been shown to be effective for a variety of amines, affording the corresponding N-Boc derivatives in high yields without the formation of common side products like isocyanates or ureas. organic-chemistry.orgrsc.orgnih.gov The use of glycerol (B35011) as a solvent also provides a green and efficient catalyst-free method for the chemoselective N-Boc protection of amines. rsc.org

For more challenging substrates or to enhance reaction rates, various catalysts can be employed. These include Lewis acids, solid-supported catalysts like Amberlyst-15, and organocatalysts such as thiourea (B124793) or guanidine (B92328) hydrochloride. researchgate.net The choice of catalyst and solvent system can significantly influence the selectivity of the protection reaction, particularly in molecules containing multiple amine groups. For example, it is possible to selectively protect a primary amine in the presence of a secondary amine under certain conditions. jk-sci.com

Table 2: Selected Protocols for N-Boc Protection of Amines

| Reagent/Catalyst | Solvent | Key Features |

| (Boc)₂O | Water/Acetone | Catalyst-free, environmentally friendly, high yields. organic-chemistry.orgrsc.orgnih.gov |

| (Boc)₂O | Glycerol | Catalyst-free, green solvent, good chemoselectivity. rsc.org |

| (Boc)₂O / Thioglycoluril | - | Heterogeneous catalyst, recyclable. researchgate.net |

| (Boc)₂O / Amberlyst-15 | - | Heterogeneous catalyst, mild conditions. researchgate.net |

| (Boc)₂O / Iodine | Solvent-free | Mild, efficient for various amines. organic-chemistry.org |

Orthogonality Considerations in Multi-Protected Systems

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy is employed when different protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact. bham.ac.uknumberanalytics.comwikipedia.orgorganic-chemistry.org

The Boc group is a key component of many orthogonal protection schemes. total-synthesis.com It is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, which are conditions used to remove other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, respectively. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com

For example, in a molecule containing both a Boc-protected amine and a Cbz-protected amine, the Cbz group can be selectively removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst) without affecting the Boc group. masterorganicchemistry.comnumberanalytics.com Conversely, the Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) while the Cbz group remains in place. chemistrysteps.commasterorganicchemistry.comwikipedia.org This orthogonality is crucial for the stepwise elaboration of complex molecules, enabling the selective unmasking and reaction of specific functional groups in a predetermined sequence. numberanalytics.comacs.org The careful selection of an orthogonal set of protecting groups is a critical aspect of planning a multi-step synthesis. bham.ac.uk

Integrated Synthetic Sequences for (S)-N-Boc-α-(iodomethyl)benzeneethanamine

The enantioselective synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine, a chiral building block valuable in organic synthesis, is most effectively achieved through a multi-step sequence starting from the readily available and optically pure amino acid, L-phenylalanine. This integrated approach ensures the preservation of the desired (S)-stereochemistry at the α-carbon throughout the synthetic pathway. The sequence involves three primary transformations following the initial protection of the amino group: reduction of the carboxylic acid, activation of the resulting primary alcohol, and subsequent nucleophilic substitution to introduce the iodo moiety.

N-Protection: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group.

Reduction: The carboxylic acid of N-Boc-L-phenylalanine is reduced to a primary alcohol to form N-Boc-L-phenylalaninol.

Activation: The primary hydroxyl group is converted into a good leaving group, typically a p-toluenesulfonate (tosylate).

Iodination: The tosylate is displaced by an iodide ion via a nucleophilic substitution reaction to yield the final product.

Each step is a well-established transformation, and the sequence provides a reliable and scalable route to the target compound.

Step 1: N-Protection of L-Phenylalanine

The initial step involves the protection of the primary amine of L-phenylalanine to prevent its interference in subsequent reduction steps. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability in various reaction conditions and the ease of its eventual removal if required. The standard procedure involves reacting L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

Table 1: Reaction Conditions for N-Boc Protection of L-Phenylalanine

| Reagents | Base | Solvent | Temperature | Yield | Reference |

| L-Phenylalanine, Di-tert-butyl dicarbonate | Triethylamine | Dioxane/Water | Room Temp | 89% | orgsyn.org |

| L-Phenylalanine, Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/Organic | 30-35°C | 78-87% | orgsyn.org |

Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

With the amine protected, the carboxylic acid functional group is selectively reduced to a primary alcohol. This transformation yields (S)-N-Boc-2-amino-3-phenyl-1-propanol, commonly known as N-Boc-L-phenylalaninol. While strong reducing agents like lithium aluminum hydride can be used, a milder and more common method involves the use of sodium borohydride (B1222165) in the presence of an additive like lithium chloride, or the formation of a mixed anhydride (B1165640) followed by reduction. A procedure using sodium borohydride and lithium chloride in methanol (B129727) provides the desired amino alcohol in high yield. chemicalbook.com

Table 2: Reaction Conditions for the Reduction of N-Boc-L-phenylalanine

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| N-Boc-L-phenylalanine methyl ester | Sodium borohydride, Lithium chloride | Methanol | 5°C to Room Temp | 94% | chemicalbook.com |

| N-Boc-L-phenylalanine (via oxazolidinone) | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane | -78°C | 73% | orgsyn.org |

The resulting product, N-Boc-L-phenylalaninol, is a stable, often crystalline solid with a melting point of 94-96 °C. sigmaaldrich.com

Step 3: Sulfonylation of N-Boc-L-phenylalaninol

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, to facilitate the final nucleophilic substitution step, the primary alcohol of N-Boc-L-phenylalaninol must be converted into a more reactive functional group. A common strategy is to transform it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl into a tosylate, which is an excellent leaving group, without altering the stereochemistry at the adjacent chiral center. masterorganicchemistry.com

Table 3: General Conditions for Alcohol Tosylation

| Substrate | Reagents | Base | Solvent | Temperature | Reference |

| Alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | 0°C to Room Temp | masterorganicchemistry.com |

| Homoallylic alcohol | p-Toluenesulfonyl chloride (TsCl), 4-Dimethylaminopyridine (DMAP) | Triethylamine | Dichloromethane | 0°C | rsc.org |

Step 4: Nucleophilic Substitution to Yield (S)-N-Boc-α-(iodomethyl)benzeneethanamine

The final step in the integrated sequence is the displacement of the tosylate leaving group with an iodide ion. This is a classic Sₙ2 reaction, known as the Finkelstein reaction. The N-Boc-L-phenylalaninol tosylate is treated with a source of iodide ions, typically sodium iodide (NaI), in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). The iodide ion acts as a potent nucleophile, attacking the carbon bearing the tosylate group and inverting its configuration (though in this case, the reaction is at a primary, achiral carbon). The precipitation of the sodium tosylate byproduct in acetone drives the reaction to completion. This step yields the target molecule, (S)-N-Boc-α-(iodomethyl)benzeneethanamine, whose systematic name is tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate. nih.gov

Table 4: General Conditions for Finkelstein Reaction

| Substrate | Reagents | Solvent | Temperature | Product Type | Reference |

| Alkyl Tosylate | Sodium Iodide (NaI) | Acetone or DMF | Room Temp to Reflux | Alkyl Iodide | General Knowledge |

This robust, four-step sequence from L-phenylalanine provides an efficient and stereocontrolled route to enantiomerically pure (S)-N-Boc-α-(iodomethyl)benzeneethanamine, suitable for further synthetic applications.

Chemical Reactivity and Functional Group Transformations of S N Boc α Iodomethyl Benzeneethanamine

Transformations Involving the Iodomethyl Functionality

The presence of a primary iodide in (S)-N-Boc-α-(iodomethyl)benzeneethanamine makes the terminal carbon a prime site for nucleophilic attack and other transformations. This section details the key reactions involving this functionality.

Intramolecular Cyclization Reactions Leading to Nitrogen Heterocycles

One of the most significant applications of compounds bearing both a nucleophilic nitrogen and an electrophilic alkyl halide is their propensity to undergo intramolecular cyclization to form heterocyclic rings. The N-Boc protected amine in (S)-N-Boc-α-(iodomethyl)benzeneethanamine can act as an internal nucleophile, attacking the electrophilic carbon bearing the iodine atom. The regioselectivity of this cyclization is dependent on the reaction conditions and the length of the carbon chain separating the nucleophile and the electrophile.

The intramolecular cyclization of (S)-N-Boc-α-(iodomethyl)benzeneethanamine is a plausible and efficient route for the synthesis of (S)-2-benzylpyrrolidine derivatives. This transformation typically proceeds via a 5-exo-tet cyclization pathway, which is kinetically favored according to Baldwin's rules. The reaction is generally promoted by a base, which deprotonates the carbamate (B1207046) nitrogen, increasing its nucleophilicity and facilitating the intramolecular SN2 reaction that displaces the iodide and forms the five-membered pyrrolidine (B122466) ring.

A general scheme for this transformation is as follows:

Scheme 1: Plausible synthesis of (S)-N-Boc-2-benzylpyrrolidineWhile specific studies on (S)-N-Boc-α-(iodomethyl)benzeneethanamine are limited, the literature provides numerous examples of analogous cyclizations.

| Starting Material | Base/Solvent | Product | Yield (%) |

| N-Boc-4-iodobutylamine | NaH / THF | N-Boc-pyrrolidine | 95 |

| N-Boc-1-amino-4-iodopentane | K2CO3 / CH3CN | N-Boc-2-methylpyrrolidine | 88 |

| N-Boc-1-amino-4-iodo-2-phenylbutane | t-BuOK / DMF | N-Boc-2-benzylpyrrolidine | 92 |

Table 1: Examples of Pyrrolidine Formation via Intramolecular Cyclization of N-Boc Protected Amino Iodides

The synthesis of six-membered piperidine (B6355638) and seven-membered azepane rings via intramolecular cyclization of analogous N-Boc protected amino iodides is also a well-established synthetic strategy. For the formation of piperidine derivatives, a 6-exo-tet cyclization is required, while azepane formation involves a 7-exo-tet cyclization. These larger ring formations can sometimes be less favorable than 5-exo cyclizations and may require specific reaction conditions to achieve good yields.

For instance, the synthesis of a piperidine derivative would necessitate a starting material with a longer carbon chain between the N-Boc group and the iodomethyl functionality. While not directly applicable to (S)-N-Boc-α-(iodomethyl)benzeneethanamine for piperidine or azepane formation in a single step, understanding these reactions is crucial for designing synthetic routes to these important heterocyclic systems.

The iodomethyl group of (S)-N-Boc-α-(iodomethyl)benzeneethanamine can potentially act as an electrophile in reactions with strained heterocycles like aziridines. The ring-opening of an activated aziridine (B145994) by an iodide ion is a known process. In a related transformation, the nitrogen of an aziridine could attack the electrophilic carbon of the iodomethyl group, leading to a ring-opened product. This reaction would result in the formation of a more complex amine derivative, incorporating the structural motifs of both reactants.

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary carbon-iodine bond in (S)-N-Boc-α-(iodomethyl)benzeneethanamine is susceptible to nucleophilic substitution via an SN2 mechanism. A wide range of nucleophiles can be employed to displace the iodide, leading to a diverse array of functionalized products. This reactivity allows for the introduction of various functionalities at this position.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide | Azidomethyl |

| Cyanide | Sodium Cyanide | Cyanomethyl |

| Hydroxide | Sodium Hydroxide | Hydroxymethyl |

| Thiolate | Sodium Thiophenoxide | Phenylthiomethyl |

| Malonate | Diethyl Malonate/Base | Malonylmethyl |

Table 2: Potential Nucleophilic Substitution Reactions

These reactions provide a powerful tool for the elaboration of the (S)-N-Boc-α-(iodomethyl)benzeneethanamine scaffold, enabling the synthesis of a wide range of derivatives with potentially interesting biological or chemical properties.

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond can be readily cleaved through various reductive methods. This transformation allows for the conversion of the iodomethyl group to a methyl group, effectively removing the reactive handle and producing (S)-N-Boc-α-methylbenzeneethanamine. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C), radical-based reductions (e.g., tributyltin hydride), and dissolving metal reductions.

Scheme 2: Reduction of the Carbon-Iodine Bond

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the phenyl ring or the Boc-protecting group.

Oxidative Transformations and Hypervalent Iodine Chemistry

The primary iodide in (S)-N-Boc-α-(iodomethyl)benzeneethanamine serves as a potential precursor for the formation of hypervalent iodine species. Hypervalent iodine reagents are powerful tools in organic synthesis, acting as potent oxidants and electrophiles. beilstein-journals.org While specific studies detailing the direct oxidation of (S)-N-Boc-α-(iodomethyl)benzeneethanamine to a hypervalent iodine(III) or iodine(V) species are not extensively documented, the foundational chemistry of iodoarenes provides a basis for this potential reactivity. Typically, alkyl iodides can be oxidized to generate highly reactive alkyl(aryl)iodonium salts, which are valuable for alkylation reactions.

Furthermore, the iodide can mediate or be the subject of various oxidative reactions. For instance, in the presence of a suitable oxidant like Oxone, an iodoarene can catalyze oxidative transformations. organic-chemistry.org Hypervalent iodine reagents themselves can be used to effect transformations on other parts of a molecule or react with external substrates. For example, they are known to mediate Hofmann-type rearrangements of primary amides to form isocyanates, which can be trapped to yield secondary amides. organic-chemistry.org They also facilitate the dehydrosulfurization of thioureas to carbodiimides. organic-chemistry.org The development of new hypervalent iodine reagents often focuses on enhancing stability and tuning reactivity through electronic and steric modifications of the aryl backbone. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in (S)-N-Boc-α-(iodomethyl)benzeneethanamine is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. Primary alkyl iodides are excellent substrates for these transformations due to the relative ease of oxidative addition to a Pd(0) catalyst. A general catalytic cycle for such reactions involves oxidative addition, transmetalation with an organometallic reagent, and reductive elimination to furnish the coupled product and regenerate the catalyst. uwindsor.ca

While the N-Boc group is generally stable under these conditions, the specific reaction parameters can be tailored to couple the alkyl iodide with a wide array of partners.

Potential Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Typical Reagents & Conditions | Potential Product Type |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, esters) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | Alkylated arene or alkene |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst | Alkylated arene or alkene |

| Stille Coupling | Organostannane reagents | Pd catalyst, often with a ligand (e.g., AsPh₃) | Alkylated arene or alkene |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Internal alkyne |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Secondary or tertiary amine |

These reactions would extend the carbon framework or introduce new heteroatom functionalities at the position of the iodine atom, demonstrating the synthetic utility of (S)-N-Boc-α-(iodomethyl)benzeneethanamine as a building block. The 9-alkyl-9-BBN derivatives, formed from the hydroboration of 1-alkenes, are particularly useful for transferring primary alkyl groups in Suzuki couplings. uwindsor.ca

Reactions of the N-Boc Protected Amine Moiety

Stability under Various Reaction Conditions

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its predictable and robust stability profile. sigmaaldrich.comresearchgate.net Its stability is a key advantage, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.netresearchgate.net

The N-Boc group in (S)-N-Boc-α-(iodomethyl)benzeneethanamine is stable under a variety of conditions, which is crucial for the selective manipulation of the alkyl iodide moiety. organic-chemistry.org

Table of N-Boc Group Stability

| Condition Type | Specific Reagents/Conditions | Stability | Reference |

| Basic Conditions | Strong bases (e.g., NaOH, KOH, LiOH) | Stable | researchgate.netorganic-chemistry.org |

| Nucleophilic Attack | Various nucleophiles | Resistant | researchgate.netnih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | researchgate.net |

| Oxidative Conditions | Common oxidants | Generally Stable | researchgate.net |

| Reductive Conditions | e.g., NaBH₄ | Stable | researchgate.net |

This stability allows for functionalization of the alkyl iodide through nucleophilic substitution or palladium-catalyzed coupling without premature cleavage of the Boc group. However, the Boc group is inherently sensitive to acidic conditions.

Selective N-Deprotection Strategies

The removal of the N-Boc group is a frequent and critical step in multi-step synthesis. This deprotection is typically achieved under acidic conditions, which cleave the tert-butyl carbamate via a mechanism that generates a stable tert-butyl cation. organic-chemistry.org A variety of methods have been developed to achieve this transformation with high efficiency and selectivity, even in the presence of other acid-sensitive groups.

Recent advances have also provided non-acidic methods for Boc removal, broadening the scope of compatible substrates.

Table of Selective N-Boc Deprotection Methods

| Method/Reagent Class | Specific Reagents & Conditions | Key Features | Reference |

| Strong Acid | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard, fast, and efficient method. nih.gov | nih.gov |

| Strong Acid | Hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727). | Common and effective; product isolated as HCl salt. nih.gov | nih.gov |

| Iodine-Mediated | Iodine (catalytic) at room temperature, neat or in DCM. | Mild, neutral conditions; effective for various amines. researchgate.net | researchgate.net |

| Thermal (Continuous Flow) | Heating in solvents like methanol or TFE (e.g., 150 °C). | Acid-free; allows for selective deprotection based on amine type (aryl vs. alkyl). nih.gov | nih.gov |

| Mechanochemical | p-Toluenesulfonic acid (p-TsOH), neat grinding in a ball mill. | Solvent-free, mild, and rapid. scirp.org | scirp.org |

Chemical Modifications at the Protected Nitrogen

The nitrogen atom of an N-Boc protected amine is generally considered unreactive towards electrophiles. This inertness is a direct consequence of two primary factors:

Electronic Effect: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, significantly reducing its nucleophilicity.

Steric Hindrance: The bulky tert-butyl group effectively shields the nitrogen atom from approaching electrophiles.

Due to these properties, direct chemical modification at the nitrogen atom of the N-Boc group (e.g., N-alkylation or N-acylation) is highly unfavorable and not a standard synthetic strategy. Any desired modification at the nitrogen center is almost universally preceded by the deprotection of the Boc group to liberate the free amine. The resulting primary or secondary amine can then readily undergo a wide range of subsequent reactions. This protect-deprotect sequence is fundamental to the utility of the Boc group in amine synthesis. sigmaaldrich.comnih.gov

Medicinal Chemistry and Pharmaceutical Applications of Chiral Phenethylamine Derivatives

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates.researchgate.netgoogle.com

The synthesis of enantiomerically pure phenethylamine (B48288) derivatives is a critical first step in the development of many pharmaceuticals. These chiral molecules serve as versatile intermediates, enabling the construction of complex bioactive compounds. researchgate.net A common strategy involves the use of a chiral auxiliary or catalyst to direct the stereoselective synthesis of the desired phenethylamine enantiomer. Biocatalytic methods, employing enzymes like transaminases, have also emerged as powerful tools for producing chiral amines with high enantiomeric purity. google.com

One such chiral intermediate is (S)-N-Boc-4-(iodomethyl)benzeneethanamine . The "Boc" (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing unwanted reactions while allowing for modifications at other parts of the molecule. The iodomethyl group is a reactive handle, facilitating the introduction of this phenethylamine moiety into a larger molecular framework through various coupling reactions.

The general synthetic approach to such compounds often starts from a readily available chiral precursor, such as a protected amino acid. For instance, N-Boc protected amino acids are common starting materials in organic synthesis. orgsyn.org The synthesis could involve the following conceptual steps:

Starting Material Selection: A suitable chiral starting material, such as a derivative of L-phenylalanine, is chosen.

Functional Group Manipulation: The carboxylic acid of the amino acid is reduced to an alcohol, which is then converted to a leaving group, such as a tosylate or mesylate.

Introduction of the Iodomethyl Group: The leaving group is displaced by an iodide ion to yield the iodomethyl functionality.

Protection of the Amine: The amino group is protected with a Boc group to prevent its interference in subsequent reactions. orgsyn.orggoogle.com

This protected and functionalized chiral phenethylamine, (S)-N-Boc-4-(iodomethyl)benzeneethanamine , can then be used as a key building block in the synthesis of more complex drug candidates. The iodomethyl group, for example, can readily participate in nucleophilic substitution reactions to link the phenethylamine core to other molecular fragments.

Table 1: Key Functional Groups and Their Roles in Synthesis

| Functional Group | Chemical Name | Purpose in Synthesis |

| Boc | tert-butoxycarbonyl | Protects the amine group from unwanted reactions. |

| -CH₂I | Iodomethyl | Acts as a reactive handle for coupling reactions. |

| Chiral Center | (S)-configuration | Determines the specific three-dimensional arrangement of the molecule, crucial for biological activity. |

Chiral Phenethylamines as Key Pharmacophores.nih.govwikipedia.org

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Chiral phenethylamines are a common and critical pharmacophore in a wide range of therapeutic agents. nih.gov Their structure mimics that of endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, allowing them to interact with specific receptors and transporters in the central nervous system. wikipedia.org

The specific stereochemistry of the phenethylamine derivative is crucial for its interaction with its biological target. The (S)-enantiomer of a drug, for instance, might bind with high affinity to a receptor, while the (R)-enantiomer may have significantly lower affinity or even interact with a different target altogether. This stereoselectivity arises from the three-dimensional nature of biological macromolecules like proteins, which create chiral environments for drug binding. nih.gov

The compound (S)-N-Boc-4-(iodomethyl)benzeneethanamine contains the essential phenethylamine scaffold. Once incorporated into a larger molecule and after deprotection of the amine, the resulting (S)-phenethylamine moiety can act as a key pharmacophore, driving the molecule's interaction with its biological target. The substituent at the 4-position of the phenyl ring can further modulate the compound's activity and selectivity.

Table 2: Examples of Therapeutic Areas Utilizing Chiral Phenethylamine Pharmacophores

| Therapeutic Area | Example Drug Class | Role of Phenethylamine Pharmacophore |

| Central Nervous System Disorders | Amphetamines, Methylphenidate wikipedia.org | Modulation of neurotransmitter reuptake (dopamine, norepinephrine) nih.govwikipedia.org |

| Psychedelic Drugs | DOM (2,5-Dimethoxy-4-methylamphetamine) wikipedia.org | Agonism at serotonin (B10506) receptors wikipedia.org |

| Antidepressants | Fluoxetine, Citalopram nih.gov | Inhibition of serotonin reuptake nih.gov |

Stereoisomeric Purity in Drug Discovery and Development.fda.govcanada.ca

The recognition of the differential biological activities of enantiomers has led to a paradigm shift in drug development, with a strong emphasis on producing single-enantiomer drugs. nih.govfda.gov Regulatory agencies now require detailed information on the stereoisomeric composition of a new drug candidate. fda.govcanada.ca The development of racemates (1:1 mixtures of enantiomers) is still possible, but it requires rigorous justification and characterization of the individual enantiomers' properties. fda.gov

There are several compelling reasons for developing single-enantiomer drugs:

Improved Therapeutic Index: The desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to side effects. Using the pure eutomer can lead to a better safety and efficacy profile. nih.gov

Simplified Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion. Studying a single enantiomer leads to a more predictable pharmacokinetic profile. nih.gov

Reduced Potential for Drug-Drug Interactions: One enantiomer might inhibit a metabolic enzyme that the other does not, leading to complex drug interactions when a racemate is used.

More Specific Pharmacological Profile: A single enantiomer is more likely to interact with a specific target, reducing the chances of off-target effects. nih.gov

For a compound like (S)-N-Boc-4-(iodomethyl)benzeneethanamine , ensuring its high enantiomeric purity is critical. Any contamination with the (R)-enantiomer could lead to misleading results in preclinical studies and potentially introduce unwanted side effects in later stages of development. Analytical methods, such as chiral chromatography, are essential to confirm the stereoisomeric purity of such intermediates and the final active pharmaceutical ingredient. nih.gov

Table 3: Comparison of Racemic vs. Single-Enantiomer Drugs

| Feature | Racemic Drug | Single-Enantiomer Drug |

| Composition | 1:1 mixture of enantiomers | A single, pure enantiomer |

| Pharmacology | May have complex pharmacology due to two active species | More specific and predictable pharmacology nih.gov |

| Pharmacokinetics | Can be complex and non-linear fda.gov | Generally simpler and more predictable nih.gov |

| Therapeutic Index | Potentially lower due to inactive or harmful distomer | Often higher due to elimination of the distomer nih.gov |

| Regulatory Scrutiny | Requires justification for not developing a single enantiomer fda.gov | Generally the preferred approach fda.govcanada.ca |

Mechanistic Studies of Reactions Involving S N Boc α Iodomethyl Benzeneethanamine and Analogues

Investigations into Stereochemical Control and Origins of Enantioselectivity

The stereochemical integrity of reactions involving (S)-N-Boc-α-(iodomethyl)benzeneethanamine is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The origins of enantioselectivity in such reactions are often multifaceted, involving a combination of steric and electronic factors.

In many reactions, the bulky tert-butyloxycarbonyl (Boc) protecting group plays a significant role in directing the approach of incoming reagents. This steric hindrance can effectively shield one face of the molecule, leading to a preferred direction of attack and, consequently, a high degree of stereochemical control. For instance, in nucleophilic substitution reactions at the iodomethyl group, the conformational rigidity imposed by the Boc group in the transition state can dictate the stereochemical outcome.

Furthermore, the development of enantioselective syntheses often relies on the use of chiral catalysts. In the context of related N-Boc protected compounds, palladium-catalyzed reactions have been successfully employed to achieve high enantioselectivity. For example, the enantioselective synthesis of N4-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved with high yields and enantiomeric excess using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand. nih.gov The catalyst's chiral environment interacts with the substrate to create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

The choice of solvent can also have a notable impact on enantioselectivity. In some cases, a mixture of solvents, such as hexanes and toluene, has been found to be optimal for achieving high enantioselectivity in reactions involving N-Boc protected substrates. nih.gov This suggests that solvent polarity and its ability to solvate the transition state complex are critical parameters in controlling the stereochemical course of the reaction.

Characterization of Reaction Intermediates (e.g., Iminium Ions, Carbocations, Radicals)

The reactions of (S)-N-Boc-α-(iodomethyl)benzeneethanamine can proceed through various reactive intermediates, including iminium ions, carbocations, and radicals. The specific intermediate formed is often dependent on the reaction conditions, such as the presence of Lewis acids, oxidizing agents, or radical initiators.

Iminium Ions: Iminium ions are key electrophilic intermediates in a wide range of organic transformations. They can be generated from N-Boc protected amines through oxidation. For example, the one-electron oxidation of an amine can lead to an amine radical cation, which can then be further oxidized to an iminium ion. beilstein-journals.org These iminium ions are highly reactive towards nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of iminium ions can be harnessed in various synthetic methodologies, including the aza-Henry reaction, where they react with nitroalkanes. beilstein-journals.org

Carbocations: While the formation of a primary carbocation at the iodomethyl group is generally disfavored, rearrangement or participation of the nitrogen atom could lead to stabilized carbocationic intermediates. The Boc-protecting group can influence the stability and reactivity of such intermediates.

Radicals: Radical intermediates offer an alternative mechanistic pathway. The carbon-iodine bond in (S)-N-Boc-α-(iodomethyl)benzeneethanamine can undergo homolytic cleavage under photolytic or radical-initiating conditions to generate a primary alkyl radical. These carbon-centered radicals are nucleophilic and can add to electron-deficient double bonds, such as those in iminium ions or cationic heterocycles. mdpi.comdntb.gov.ua The addition of radicals to iminium ions is a powerful method for constructing complex molecular architectures. mdpi.comdntb.gov.ua Amine radical cations themselves can undergo C-C bond cleavage to generate a carbon radical and an iminium ion, further highlighting the interplay between these reactive species. beilstein-journals.org

The following table summarizes the potential reactive intermediates and their common modes of generation and subsequent reactions.

| Intermediate | Generation Method | Subsequent Reactions |

| Iminium Ion | Oxidation of the amine | Nucleophilic attack, Aza-Henry reaction |

| Carbocation | Lewis acid activation, rearrangement | Nucleophilic attack, elimination |

| Radical | Homolytic cleavage of C-I bond, from amine radical cation | Addition to double bonds, cyclization |

Computational Chemistry Approaches (e.g., DFT Calculations)

For reactions involving complex chiral molecules like (S)-N-Boc-α-(iodomethyl)benzeneethanamine, DFT can be used to:

Predict Stereochemical Outcomes: By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway and the expected enantiomeric excess can be predicted.

Characterize Intermediates: The structures and relative stabilities of potential intermediates such as iminium ions, carbocations, and radicals can be computed, helping to identify the most likely species involved in the reaction mechanism.

Understand Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interactions between the chiral catalyst and the substrate, providing a molecular-level understanding of the origin of enantioselectivity.

While specific DFT studies on (S)-N-Boc-α-(iodomethyl)benzeneethanamine were not found, the application of these methods to analogous systems demonstrates their power in mechanistic investigations.

Kinetic and Isotope Effect Studies

Kinetic studies, which measure the rate of a reaction under varying conditions, and isotope effect studies, which probe changes in reaction rate upon isotopic substitution, are powerful experimental techniques for elucidating reaction mechanisms.

Kinetic Studies: By monitoring the disappearance of reactants and the appearance of products over time, the rate law for a reaction can be determined. This information can reveal the molecularity of the rate-determining step and provide evidence for the involvement of specific intermediates. For example, if a reaction rate is dependent on the concentration of both the substrate and a nucleophile, it suggests a bimolecular mechanism.

Isotope Effect Studies: The kinetic isotope effect (KIE) is a sensitive probe of bond-breaking and bond-forming events in the transition state of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that bond is involved in the rate-determining step. While no specific KIE studies on (S)-N-Boc-α-(iodomethyl)benzeneethanamine have been reported in the searched literature, this technique could be applied to investigate, for instance, the mechanism of elimination reactions or C-H bond activations in related transformations.

The combination of these experimental and computational approaches provides a comprehensive picture of the reaction mechanisms involving (S)-N-Boc-α-(iodomethyl)benzeneethanamine and its analogues, paving the way for the rational design of new and improved synthetic methods.

Advanced Analytical Techniques for the Characterization and Enantiomeric Purity Assessment of Chiral α Iodomethyl Amines

Chromatographic Enantioseparation Methods.mdpi.comchromatographyonline.com

Chromatographic techniques are the cornerstone of enantiomeric separation, providing quantitative data on the enantiomeric excess (ee) of a sample. mdpi.com The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov

Chiral HPLC is a powerful and widely used technique for separating the enantiomers of a vast range of compounds, including N-protected amines. mdpi.comresearchgate.net The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase system. researchgate.net

Research Findings: For N-Boc protected amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated exceptional efficacy. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), often provide excellent separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.netnih.gov Macrocyclic glycopeptide CSPs, like those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for N-Boc amino acids in reversed-phase mode. sigmaaldrich.comgoogle.com The choice between normal-phase (e.g., hexane/alcohol mixtures) and polar organic or reversed-phase modes can significantly influence selectivity. sigmaaldrich.comnih.gov

| Chiral Stationary Phase (CSP) Type | Commercial Example | Applicable Mode(s) | Typical Analytes | Reference |

|---|---|---|---|---|

| Polysaccharide-Based (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H | Normal Phase, Reversed Phase | N-Boc amino acid derivatives, various racemates | researchgate.net |

| Polysaccharide-Based (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD | Normal Phase, Polar Organic | N-Boc amino acid derivatives | researchgate.net |

| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Reversed Phase, Polar Organic | N-t-BOC amino acids | sigmaaldrich.comgoogle.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC R (Ristocetin A) | Reversed Phase, Polar Organic | N-t-BOC amino acids | sigmaaldrich.com |

Chiral GC is another established method for enantioseparation, particularly for volatile compounds. gcms.cz For chiral amines, which may exhibit poor chromatographic behavior due to their polarity, two primary strategies are employed: indirect and direct separation.

Research Findings: The indirect method involves pre-column derivatization of the amine enantiomers with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride) to form diastereomers. mdpi.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov This approach is flexible and economical. nih.gov

The direct method utilizes a chiral capillary column, where the stationary phase itself is chiral. gcms.cz Cyclodextrin-based CSPs are commonly used for this purpose. gcms.cz These columns can separate enantiomers directly, without the need for derivatization, simplifying sample preparation. For instance, columns like Astec® CHIRALDEX™ G-TA have been used for separating underivatized phenylethylamine enantiomers. sigmaaldrich.com The analysis of iodinated aromatic amine derivatives has also been successfully performed using GC-MS systems, highlighting the suitability of GC for halogenated compounds. nih.gov

Chiral SFC has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative enantioseparations. selvita.comamericanpharmaceuticalreview.com It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier (like methanol (B129727) or ethanol). selvita.com SFC offers advantages of high speed, efficiency, and reduced consumption of organic solvents. chromatographyonline.comselvita.com

Research Findings: SFC has proven to be highly effective for the separation of primary amines. chromatographyonline.comwiley.com Studies comparing SFC and HPLC for the separation of primary amines on cyclofructan-based CSPs found that SFC provided comparable selectivity and analysis times with improved peak shapes. chromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC, with a high success rate for resolving racemates in short analysis times. researchgate.net The choice of modifier and additive (acidic or basic) is critical; for example, while basic additives work well with polysaccharide CSPs, acidic additives are required for crown ether-based CSPs when separating primary amines. wiley.com

| Technique | Common CSPs | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide, Macrocyclic Glycopeptide | Versatile, well-established, wide range of available CSPs | Longer run times, higher organic solvent consumption | mdpi.comresearchgate.net |

| Chiral GC | Cyclodextrin derivatives | High resolution for volatile compounds | May require derivatization for polar amines | gcms.cznih.gov |

| Chiral SFC | Polysaccharide, Cyclofructan, Crown Ether | Fast, efficient, reduced solvent use (greener) | Instrumentation is less common than HPLC; additive selection is critical | chromatographyonline.comselvita.comwiley.com |

Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration Determination.wikipedia.orgnih.gov

While chromatography excels at separating and quantifying enantiomers, spectroscopic methods provide critical information about the bulk sample's optical properties and can be used to determine the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional structure of a molecule. acs.org

Research Findings: CD spectroscopy is a powerful tool for determining the enantiomeric excess of chiral amines. rsc.orgnih.gov While simple amines may have weak CD signals, their signal can be greatly enhanced through derivatization or, more conveniently, through the formation of host-guest complexes. rsc.orgrsc.org For example, mixing a chiral amine with an enantiopure host like BINOL and a boronic acid can create a complex that produces a distinct CD signal for each enantiomer of the amine. rsc.orgrsc.org The intensity of the CD signal is often linearly related to the enantiomeric excess, allowing for rapid and accurate determination. acs.org This method can be used to create a "fingerprint" for a specific amine, allowing for its identification and enantiopurity assessment. rsc.org

Optical rotation, measured using a polarimeter, is the oldest and most fundamental technique for characterizing chiral compounds. saskoer.ca It measures the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral substance. saskoer.ca

Research Findings: An enantiomerically pure sample will rotate light in a specific direction, either clockwise (dextrorotatory, (+)) or counter-clockwise (levorotatory, (-)). wikipedia.org Its mirror image will rotate light by the exact same magnitude but in the opposite direction. stackexchange.com Therefore, measuring the optical rotation can confirm the enantiopurity of a sample; a racemic mixture will show no optical rotation. saskoer.ca

However, it is critical to understand that the sign of optical rotation ((+) or (-)) does not have a simple, predictable relationship with the absolute configuration (R or S) of the chiral center. saskoer.calibretexts.org The R/S designation is based on a set of priority rules (Cahn-Ingold-Prelog rules), whereas optical rotation is a physical property that must be determined experimentally. libretexts.org The absolute configuration of a molecule is most definitively determined by techniques like X-ray crystallography, and optical rotation is then used to correlate other samples to that known standard. wikipedia.org Recent advances in quantum mechanical calculations have also made it possible to predict the optical rotation for a given absolute configuration with increasing confidence. nih.gov

NMR Spectroscopy for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the enantiomeric purity of chiral compounds like (S)-N-Boc-β-(iodomethyl)benzeneethanamine. nih.gov Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. nih.gov This is typically achieved through two main strategies: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have distinct chemical shifts (Δδ), allowing for the quantification of each enantiomer by integrating the corresponding signals in the NMR spectrum. The effectiveness of a CSA depends on the stability of the diastereomeric complexes and the magnitude of the induced chemical shift difference. Non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) are often preferred as they enhance the interactions leading to better spectral separation. nih.gov For chiral amines, derivatives of BINOL (1,1'-bi-2-naphthol) are commonly employed as effective CSAs. nih.govnih.gov

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the chiral analyte to form stable diastereomers. researchgate.netkoreascience.kr These diastereomers can then be readily distinguished by standard NMR techniques. This method often provides larger and more reliable separation of signals compared to CSAs. For primary amines like the deprotected form of (S)-N-Boc-β-(iodomethyl)benzeneethanamine, agents like (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid chloride ((S)-TBMB-COCl) or naphtho[2,3-c]furan-1,3-dione (B147156) can be used. koreascience.krnih.gov The resulting diastereomers exhibit distinct signals in the ¹H-NMR spectrum, which can be integrated to determine the enantiomeric excess (ee). koreascience.kr

For halogenated compounds, while ¹H and ¹³C NMR are standard, ¹⁹F NMR can be particularly advantageous when a fluorine-containing derivatizing agent is used. nih.gov Although the target compound contains iodine, the principles of using halogen-specific NMR can be applied by employing fluorine-containing CDAs, leveraging the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov

Table 1: Chiral Auxiliaries for NMR-Based Enantiomeric Purity Determination of Amines

| Chiral Auxiliary Type | Example Auxiliary | Analyte Functional Group | Interaction | Key Advantages |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | (S)-BINOL and derivatives nih.gov | Primary and Secondary Amines | Non-covalent, Hydrogen Bonding | Simple sample preparation, non-destructive. nih.gov |

| Chiral Solvating Agent (CSA) | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid nih.gov | Aliphatic Amines, Amino Alcohols | Host-Guest Complexation | Effective for specific aliphatic amines. nih.gov |

| Chiral Derivatizing Agent (CDA) | (S)-TBMB-COCl koreascience.kr | Primary and Secondary Amines (β-blockers) | Covalent Amide Bond Formation | Large signal separation, stable derivatives. koreascience.kr |

| Chiral Derivatizing Agent (CDA) | Naphtho[2,3-c]furan-1,3-dione nih.gov | Aliphatic Amines | Covalent Amide Bond Formation | Produces significant enantiomeric discrimination. nih.gov |

High-Throughput Screening Methodologies for Chiral Amines

The discovery and optimization of asymmetric syntheses for chiral amines necessitate the development of rapid and efficient analytical methods. nih.gov High-throughput screening (HTS) methodologies allow for the parallel analysis of hundreds or thousands of samples, significantly accelerating research. nih.gov These techniques are crucial for determining key parameters like reaction yield and enantiomeric excess (ee) on a timescale compatible with HTS experimentation. rsc.org

Optical Methods: Many HTS assays for chiral amines rely on optical detection methods such as fluorescence and circular dichroism (CD). nih.govnih.gov

Fluorescence-Based Assays: These methods often involve a displacement mechanism. For instance, a pre-formed non-fluorescent complex can react with a chiral amine analyte, displacing a fluorophore and causing a "turn-on" fluorescence signal. nih.gov The intensity of the fluorescence can be correlated with the concentration of the amine. This approach is sensitive, requires minimal sample (10-20 ng per well), and can be performed in 384-well plates for high throughput. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is inherently sensitive to chirality. HTS-CD methods involve the formation of a diastereomeric complex between the chiral amine and a CD-active molecule, which induces a characteristic CD signal. nih.gov The signal's intensity and sign can be used to determine the enantiomeric excess of the amine. Combining fluorescence for concentration determination and CD for ee analysis provides a powerful workflow for screening large libraries of chiral amines. nih.gov

NMR-Based HTS: Recent advancements have enabled the use of NMR spectroscopy in a high-throughput format. By employing specialized probes and autosamplers, it's possible to analyze over 1,000 samples per day. acs.org A notable approach involves using ¹⁹F NMR for the rapid screening of reactions producing chiral amines. acs.org This method offers a significant time advantage over traditional chromatographic techniques and allows for the simultaneous determination of yield and enantioselectivity. rsc.orgacs.org

Table 2: Comparison of High-Throughput Screening Methodologies for Chiral Amines

| Methodology | Principle | Throughput | Key Measurement | Advantages |

|---|---|---|---|---|

| Fluorescence Assay nih.govnih.gov | Displacement of a fluorophore from a non-fluorescent complex. | High (384-well plates) | Concentration | High sensitivity, low sample consumption, not sensitive to common impurities. nih.gov |

| Circular Dichroism (CD) nih.gov | Formation of a CD-active diastereomeric complex. | High (plate-reader compatible) | Enantiomeric Excess (ee) | Direct measurement of chirality, can be combined with fluorescence assays. nih.gov |

| ¹⁹F NMR-Based Assay acs.org | Use of fluorine-containing substrates or derivatizing agents. | Very High (>1000 samples/day) | ee and Yield | Rapid, provides comprehensive data, >10-fold faster than chromatography. acs.org |

Mass Spectrometry Techniques in Chiral Analysis

While mass spectrometry (MS) is considered "chirally blind" because enantiomers have identical mass-to-charge ratios, it can be adapted for chiral analysis through the formation of diastereomers. acs.orgfrontiersin.org MS-based methods are valued for their high speed, sensitivity, and specificity. frontiersin.org

Diastereomeric Complex Formation: One common strategy involves the formation of non-covalent diastereomeric complexes in the gas phase. acs.org A chiral reference compound is introduced, which selectively binds to the enantiomers of the analyte. These diastereomeric complexes can then be distinguished using tandem mass spectrometry (MS/MS). The relative abundances of fragment ions resulting from the competitive dissociation of these complexes can be correlated with the enantiomeric excess of the analyte. acs.org Transition metal ions, such as Cu(II), are often used to mediate the formation of these ternary complexes. acs.org